(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide is a chiral compound recognized for its unique stereochemistry and potential applications in medicinal chemistry. This compound features a butyramide backbone, an amino group, and a piperidine moiety, making it relevant in the synthesis of various pharmaceutical agents. The compound's structure allows for interactions with biological targets, which may lead to therapeutic effects.
The compound can be synthesized from commercially available starting materials, including (S)-3-methyl-2-aminobutyric acid and 1-methyl-4-piperidinemethanol. These materials are utilized in the formation of the amide bond that characterizes this compound.
(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide falls under the category of amides, specifically those derived from amino acids. It is classified as a chiral organic compound due to the presence of a stereocenter at the second carbon of the butyramide moiety.
The synthesis of (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide typically involves several key steps:
The molecular structure of (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide can be represented as follows:
The structure features:
Key molecular data include:
Spectroscopic methods such as Nuclear Magnetic Resonance and Infrared Spectroscopy can be employed to confirm the structure and purity of the synthesized compound.
(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide can participate in several chemical reactions:
These reactions can be tailored by varying reaction conditions such as temperature, solvent, and catalysts to optimize yields and selectivity.
The mechanism of action for (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide involves its interaction with specific biological targets, such as enzymes or receptors. Upon binding to these targets, it may modulate their activity, potentially leading to therapeutic outcomes. The precise pathways depend on the biological context in which this compound is applied, making it a subject of interest in drug discovery research.
While specific physical properties like melting point are not well-documented, general characteristics include:
Chemical properties include:
These properties are critical for assessing its suitability for various applications in organic synthesis and medicinal chemistry.
(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide has several scientific uses:
The synthesis of (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide (CAS 1304237-58-8) typically follows a convergent route involving two key intermediates: (S)-2-amino-3-methylbutanoic acid (valine derivative) and 1-methylpiperidin-4-ylmethanamine. The canonical SMILES string CC(C)[C@H](N)C(=O)NCC1CCN(C)CC1
reflects this structural duality [1]. In the first step, the valine derivative’s amino group is protected using tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent side reactions. Concurrently, the piperidine amine is alkylated at the nitrogen to introduce the methyl group. The carboxyl group of the protected valine is then activated—commonly using carbodiimide reagents like dicyclohexylcarbodiimide (DCC)—to facilitate nucleophilic attack by the piperidinyl amine. Final deprotection yields the target compound. Industrial routes face challenges in optimizing solvent selection (e.g., dichloromethane vs. DMF) and minimizing racemization during carboxyl activation. Pilot-scale trials report yields of 60–75% for the coupling step, with purity highly dependent on rigorous intermediate purification [1] .
Table 1: Key Intermediates in Synthesis Pathways
Intermediate | Role | Protection Strategy | Deprotection Conditions |
---|---|---|---|
(S)-2-Amino-3-methylbutanoic acid | Carboxyl donor | Boc/Cbz | TFA/Hydrogenolysis |
1-Methylpiperidin-4-ylmethanamine | Nucleophile | None | N/A |
Activated ester (e.g., HOBt ester) | Electrophilic species | Generated in situ | N/A |
Amide bond formation between valine and the piperidine moiety is the yield-limiting step. Carbodiimide-mediated coupling with DCC or EDC and catalytic 1-hydroxybenzotriazole (HOBt) achieves 80–85% efficiency but generates insoluble dicyclohexylurea (DCU) byproducts that complicate purification. Alternative approaches include:
Table 2: Amide Coupling Reagent Performance Comparison
Reagent System | Reaction Temperature (°C) | Yield (%) | Racemization Risk | Byproduct Handling |
---|---|---|---|---|
DCC/HOBt | 0–25 | 80–85 | Moderate | Challenging (DCU filtration) |
EDC/HOAt | 20 | 88 | Low | Easier (aqueous wash) |
Mixed Anhydride (ClCO2iBu) | –20 | 75 | Low | Moderate (gas evolution) |
NHS Ester | 25 | 78 | Very Low | Simple |
Scaling this synthesis faces three key hurdles:
Notably, suppliers like Fluorochem have discontinued larger batch production (e.g., 500 mg batches) due to these economic and technical constraints, focusing instead on sub-100g custom syntheses for research [6]. Continuous-flow reactors are being explored to enhance mixing during coupling and reduce solvent use by 40%, though catalyst fouling remains problematic for long-term runs.
Table 3: Industrial-Scale Synthesis Challenges and Mitigation Strategies
Challenge | Impact on Production | Current Mitigation Strategies |
---|---|---|
Chiral intermediate cost | 60% total manufacturing cost | Biocatalytic resolution (recycles racemate) |
Chromatography purification | Limits batch size to <5 kg | Crystallization from ethanol/water |
Residual metal removal | Adds $20–30K per batch | Activated carbon filtration |
Amide coupling yield variability | 10–15% batch failure rate | Process analytical technology (PAT) monitoring |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1